

Application Notes and Protocols for Indophagolin

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Compound of Interest

Compound Name: Indophagolin

Cat. No.: B2924021

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I. Introduction

Indophagolin is a potent small molecule inhibitor of autophagy with an IC₅₀ of 140 nM. It also demonstrates antagonistic activity against various purinergic receptors (P2X1, P2X3, P2X4, P2Y4, P2Y6, P2Y11) and serotonin receptors (5-HT1B, 5-HT2B, 5-HT4e, 5-HT6, 5-HT7), making it a valuable tool for research in areas such as cancer biology, neuroinflammation, and signal transduction. These application notes provide detailed information on the solubility, preparation of solutions for in vivo use, and a proposed synthetic protocol for **Indophagolin**.

II. Physicochemical Properties

- CAS Number: 1207660-00-1
- Molecular Formula: C₁₉H₁₅BrClF₃N₂O₃S
- Molecular Weight: 523.75 g/mol
- Storage: Store at -20°C, protected from light.[1]

III. Solubility Data

Indophagolin exhibits limited solubility in aqueous solutions and requires organic solvents for dissolution. The following table summarizes its solubility in common laboratory solvents.

Solvent	Concentration	Notes
DMSO	100 mg/mL (190.93 mM)	Fresh, anhydrous DMSO is recommended.[2]
35 mg/mL (100.75 mM)	Requires sonication and warming.[1]	
Ethanol	3 mg/mL	
Water	Insoluble	
10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL (3.97 mM)	Results in a clear solution.[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	2.08 mg/mL (3.97 mM)	Forms a suspended solution; requires sonication.[3][4]

IV. Experimental Protocols

A. Preparation of Indophagolin Solutions for In Vivo Administration

1. Preparation of a Clear Solution (for oral or intraperitoneal injection):[3]

This protocol yields a clear solution of **Indophagolin** at a concentration of ≥ 2.08 mg/mL.

- Materials:
 - **Indophagolin**
 - Dimethyl sulfoxide (DMSO), sterile
 - Corn oil, sterile
- Procedure:
 - Add 100 µL of sterile DMSO to the vial containing the appropriate amount of **Indophagolin** to achieve a stock concentration of ≥ 20.8 mg/mL.
 - Vortex or sonicate until the **Indophagolin** is completely dissolved.

- Add 900 μL of sterile corn oil to the DMSO stock solution.
- Vortex thoroughly to ensure a homogenous solution.

2. Preparation of a Suspended Solution (for oral or intraperitoneal injection):[\[3\]](#)[\[4\]](#)

This protocol yields a uniform suspended solution of **Indophagolin** at a concentration of 2.08 mg/mL.

- Materials:

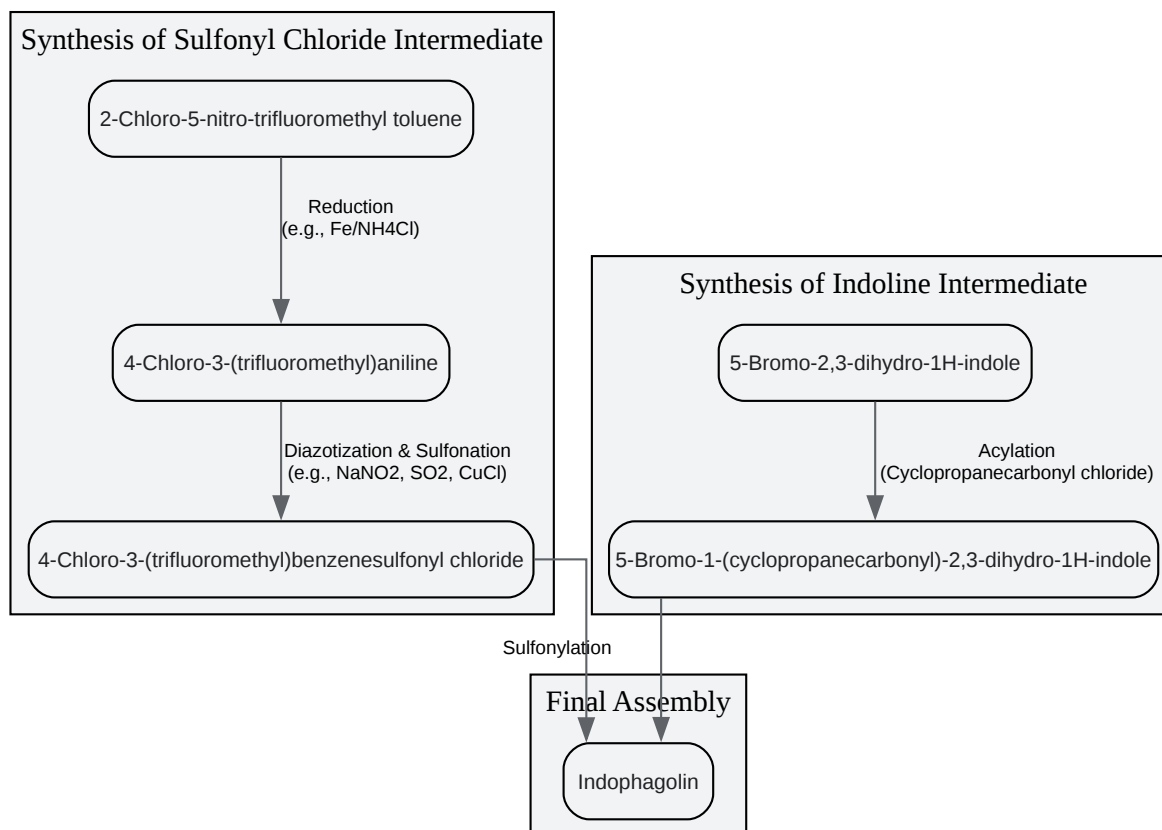
- **Indophagolin**
- Dimethyl sulfoxide (DMSO), sterile
- PEG300, sterile
- Tween-80, sterile
- Saline (0.9% NaCl), sterile

- Procedure:

- Prepare a 20.8 mg/mL stock solution of **Indophagolin** in DMSO.
- In a sterile tube, add 400 μL of PEG300.
- To the PEG300, add 100 μL of the 20.8 mg/mL **Indophagolin** stock solution and mix thoroughly.
- Add 50 μL of Tween-80 to the mixture and mix until uniform.
- Add 450 μL of sterile saline to the mixture and vortex until a uniform suspension is formed. Use sonication if necessary to break up any precipitates.

B. Proposed Synthesis of Indophagolin

The following is a proposed multi-step synthesis for **Indophagolin**, based on established organic chemistry principles and synthesis of related compounds.

Workflow for the Proposed Synthesis of **Indophagolin**

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Caption: Proposed synthetic workflow for **Indophagolin**.

Step 1: Synthesis of 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride

- Nitration of 2-chlorobenzotrifluoride: 2-chlorobenzotrifluoride is nitrated using a mixture of nitric acid and sulfuric acid to yield 2-chloro-5-nitro-trifluoromethyl toluene. The reaction temperature is typically maintained between 0-40°C.
- Reduction of the nitro group: The nitro group of 2-chloro-5-nitro-trifluoromethyl toluene is reduced to an amine using a reducing agent such as iron powder in the presence of

ammonium chloride, or through catalytic hydrogenation. This yields 4-chloro-3-(trifluoromethyl)aniline. The reaction is generally carried out at 50-70°C.

- **Diazotization and Sulfonation:** 4-chloro-3-(trifluoromethyl)aniline is converted to the corresponding diazonium salt using sodium nitrite and hydrochloric acid. The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to produce 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride.

Step 2: Synthesis of 5-Bromo-1-(cyclopropanecarbonyl)-2,3-dihydro-1H-indole

- **Acylation of 5-bromo-2,3-dihydro-1H-indole:** 5-bromo-2,3-dihydro-1H-indole is reacted with cyclopropanecarbonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane or tetrahydrofuran. The reaction is typically performed at room temperature. The product, 5-bromo-1-(cyclopropanecarbonyl)-2,3-dihydro-1H-indole, can be purified by column chromatography.

Step 3: Synthesis of **Indophagolin**

- **Sulfonylation:** 5-bromo-1-(cyclopropanecarbonyl)-2,3-dihydro-1H-indole is reacted with 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an aprotic solvent. The reaction mixture is stirred at room temperature until completion. The final product, **Indophagolin**, is then isolated and purified, typically by recrystallization or column chromatography.

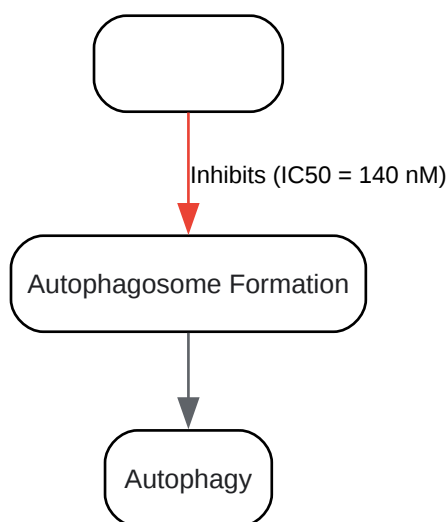
V. Biological Activity and Signaling Pathways

Indophagolin is a potent inhibitor of autophagy and an antagonist of multiple purinergic and serotonin receptors. Its diverse biological activities make it a useful tool for studying a variety of cellular processes.

A. Autophagy Inhibition

Indophagolin inhibits the formation of autophagosomes, a key step in the autophagy pathway. [3] This process is crucial for cellular homeostasis and is implicated in various diseases, including cancer and neurodegenerative disorders.

Signaling Pathway of Autophagy Inhibition



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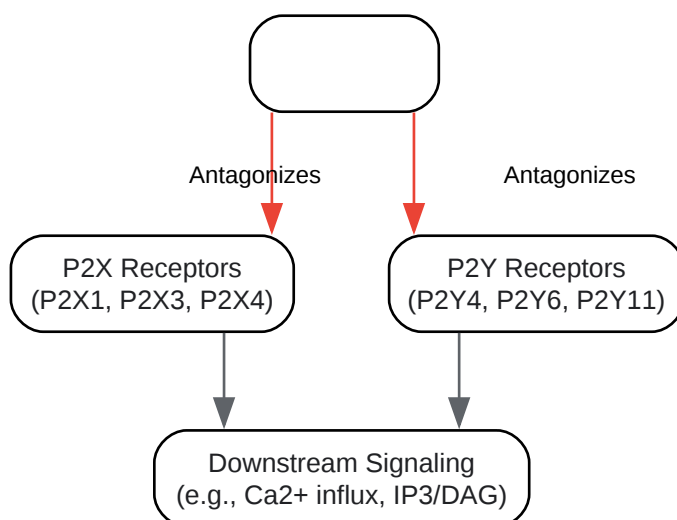
Caption: **Indophagolin** inhibits autophagy by blocking autophagosome formation.

B. Purinergic Receptor Antagonism

Indophagolin acts as an antagonist at several P2X and P2Y receptors, which are involved in processes such as inflammation, neurotransmission, and pain.

Receptor	IC ₅₀ (μM)
P2X1	2.40
P2X3	3.49
P2X4	2.71
P2Y4	3.4 - 15.4
P2Y6	3.4 - 15.4
P2Y11	3.4 - 15.4

Purinergic Signaling Pathway Antagonism



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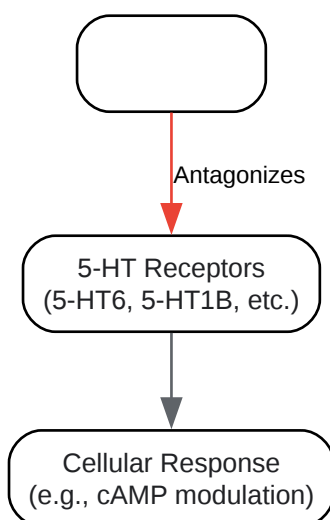
Caption: **Indophagolin** antagonizes P2X and P2Y purinergic receptors.

C. Serotonin Receptor Antagonism

Indophagolin also shows antagonistic effects on several serotonin (5-HT) receptors, which play a role in mood, cognition, and various physiological functions.

Receptor	IC ₅₀ (μM)
5-HT ₆	1.0
5-HT _{1B}	Moderate
5-HT _{2B}	Moderate
5-HT _{4e}	Moderate
5-HT ₇	Moderate

Serotonergic Signaling Pathway Antagonism



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Caption: **Indophagolin** antagonizes various serotonin (5-HT) receptors.

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